1,4-Benzenediamine, dioctyl-

Description

Overview of 1,4-Benzenediamine Derivatives in Contemporary Chemical Research

1,4-Benzenediamine, commonly known as p-phenylenediamine (B122844) (PPD), and its derivatives are a class of organic compounds foundational to numerous areas of modern chemical and materials science. nih.govwikipedia.org These molecules, characterized by a central benzene (B151609) ring with two amino groups substituted at the para positions (1 and 4), serve as versatile building blocks and functional agents. nih.govebi.ac.uk In polymer chemistry, PPD is a crucial monomer for the synthesis of high-strength aramid fibers, prized for their exceptional thermal stability and mechanical properties. wikipedia.org

The electron-donating nature of the amine groups makes these derivatives highly effective antioxidants and antiozonants, widely used to prevent the oxidative degradation of rubbers and plastics. solubilityofthings.comresearchgate.net This property is also harnessed in organic electronics, where derivatives like N,N'-diphenyl-1,4-phenylenediamine (DPPD) function as hole-transporting materials in devices such as Organic Light-Emitting Diodes (OLEDs). solubilityofthings.com Furthermore, their rich redox chemistry makes them key components in the formulation of dyes, particularly for hair, where they undergo oxidation to form stable, colored compounds. wikipedia.orgwikipedia.org The broad utility of this class of compounds continues to drive research into new derivatives with tailored properties for advanced applications.

Academic Significance of N,N'-Dioctyl-1,4-benzenediamine in Scientific Inquiry

Within the broader family of p-phenylenediamine derivatives, N,N'-Dioctyl-1,4-benzenediamine holds particular academic interest due to the specific attributes imparted by its two octyl chains. ontosight.ai These long alkyl groups render the molecule highly lipophilic and soluble in non-polar organic solvents, such as those found in fuels and lubricants. ontosight.ai This solubility is a critical feature that distinguishes it from less substituted PPDs, allowing for its effective use as an additive in hydrocarbon-based systems. researchgate.netontosight.ai

The compound serves as an important model for studying the mechanisms of antioxidant activity in non-aqueous environments. Its structure—a reactive antioxidant core (the phenylenediamine) coupled with solubilizing aliphatic chains—allows researchers to investigate how molecular architecture affects performance in preventing oxidation. ontosight.airesearchgate.net Theoretical and experimental studies on N,N'-Dioctyl-1,4-benzenediamine and related structures help elucidate the fundamental processes of radical scavenging and stabilization, which are crucial for developing more effective industrial additives. researchgate.netresearchgate.net

Current Landscape of Scholarly Investigations Pertaining to N,N'-Dioctyl-1,4-benzenediamine

Current research on N,N'-Dioctyl-1,4-benzenediamine is predominantly focused on its role as a stabilizer and antioxidant, particularly in fuels and lubricating oils. researchgate.netontosight.ai Investigations have demonstrated its ability to improve the stability and performance of fuels by inhibiting the formation of gums and deposits that arise from oxidation during storage. researchgate.net In the context of lubricants, it functions to withstand harsh engine conditions, protecting the oil from thermal degradation. researchgate.net

Scholarly work often involves electrochemical and spectroscopic studies to understand its oxidation pathways and the nature of the radical intermediates formed during its antioxidant action. epa.gov Researchers are also exploring the environmental presence of PPD derivatives and their transformation products, such as quinones, in atmospheric particulate matter, which stems from their use in products like tires. nih.gov The synthesis of related N,N'-disubstituted-p-phenylenediamines is another area of active study, with a focus on improving reaction yields and product stability, as these compounds can be sensitive to oxygen. google.com

Structural Framework and Research Trajectories

The structural framework of N,N'-Dioctyl-1,4-benzenediamine is key to its function. It consists of a planar benzene ring with two nitrogen atoms attached at opposite ends (the 1 and 4 positions). ontosight.ainih.gov Each nitrogen atom is, in turn, bonded to an eight-carbon alkyl chain (an octyl group). This specific arrangement provides a dual functionality:

The Aromatic Amine Core: The N-H groups on the diamine are the active sites, capable of donating a hydrogen atom to quench reactive radicals, thereby terminating oxidative chain reactions. researchgate.net

The Dioctyl Chains: These long, non-polar alkyl chains ensure the molecule's solubility in hydrocarbon-based media like fuels and oils, allowing it to function effectively within these systems. ontosight.ai

Future research trajectories are likely to build upon its established antioxidant capabilities. Potential avenues include its incorporation into polymer backbones to create materials with inherent resistance to degradation. Further studies may also explore its efficacy in new applications, such as stabilizers for biofuels or as components in advanced sensor technologies, leveraging its redox properties.

Compound Data

Physicochemical Properties of N,N'-Dioctyl-1,4-benzenediamine

| Property | Value | Source |

| Chemical Formula | C22H40N2 | ontosight.ainih.gov |

| Molar Mass | 332.6 g/mol | nih.gov |

| IUPAC Name | N,N'-dioctylbenzene-1,4-diamine | nih.gov |

| CAS Number | 94196-28-8 | nih.gov |

| Appearance | Yellow-greenish crystals (for related compounds) | google.com |

| Solubility | Soluble in organic solvents, poorly soluble in water | ontosight.ai |

Summary of Research Findings on Substituted 1,4-Benzenediamine Derivatives

| Research Focus | Key Findings | Significance |

| Antioxidant Mechanism | The antioxidant effectiveness is related to the homolytic cleavage of N-H or adjacent C-H bonds to form stable radicals. Steric arrangement of substituents influences activity. researchgate.net | Provides a theoretical basis for designing more effective antioxidants by modifying their chemical structure. researchgate.net |

| Industrial Applications | Used as an antioxidant in rubber to prevent degradation, a fuel additive to improve stability, and an intermediate in polymer synthesis. solubilityofthings.comontosight.ai | Highlights the compound's versatility and importance in various industrial manufacturing processes. solubilityofthings.comontosight.ai |

| Electrochemical Behavior | Substituted p-phenylenediamines undergo oxidation to form a variety of products, including radical intermediates, which can be studied using techniques like cyclic voltammetry. epa.gov | Elucidates the chemical transformations that occur as the compound performs its antioxidant function. epa.gov |

| Neuroprotection | Some phenylenediamine derivatives, like DPPD, show neuroprotective effects at nanomolar concentrations, independent of their primary antioxidant activity. nih.gov | Suggests potential, though currently unexplored, biomedical applications for this class of compounds. nih.govnih.gov |

| Environmental Presence | PPDs and their oxidation products (PPD-quinones) are found in the environment, particularly in fine particulate matter (PM2.5) from tire wear. nih.gov | Raises awareness of the environmental lifecycle of these widely used chemicals and their derivatives. nih.gov |

Structure

3D Structure

Properties

CAS No. |

88520-97-2 |

|---|---|

Molecular Formula |

C22H40N2 |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

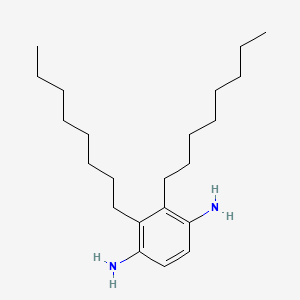

2,3-dioctylbenzene-1,4-diamine |

InChI |

InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-20(22(24)18-17-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |

InChI Key |

NYKPMDFDQLCJRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C=CC(=C1CCCCCCCC)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Rational Design and Synthesis of N,N'-Dioctyl-1,4-benzenediamine

The synthesis of N,N'-dioctyl-1,4-benzenediamine, a symmetrical secondary aromatic amine, involves the introduction of two octyl groups onto the nitrogen atoms of a 1,4-benzenediamine core. This process, known as N-functionalization, can be achieved through various synthetic strategies, each with its own set of advantages and challenges.

Alkylation Strategies for N-Functionalization of 1,4-Benzenediamine

The primary method for synthesizing N,N'-dioctyl-1,4-benzenediamine is through the N-alkylation of 1,4-benzenediamine (also known as p-phenylenediamine). This can be approached in a few ways:

Direct Alkylation with Electrophilic Agents : This common strategy involves reacting 1,4-benzenediamine with an electrophilic octyl source, such as 1-bromooctane (B94149) or 1-iodooctane. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and facilitate the nucleophilic attack of the amine on the alkyl halide. The choice of solvent is crucial and can range from polar aprotic solvents like dimethylformamide (DMF) to non-polar solvents like toluene, depending on the specific reaction conditions. google.com

Reductive Alkylation (or Reductive Amination) : This method offers an alternative route, particularly for preparing symmetrically substituted diamines. It involves the reaction of 1,4-benzenediamine with two equivalents of an aldehyde or ketone, in this case, octanal (B89490) or 2-octanone, in the presence of a reducing agent. The initial reaction forms a Schiff base or enamine intermediate, which is then immediately reduced to the secondary amine. This one-pot procedure can be highly efficient. A study on a similar compound, N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine, utilized reductive alkylation with a ketone. nih.gov

Nucleophilic Alkylation : While less common for this specific transformation, nucleophilic alkylating agents like organometallic compounds (e.g., Grignard or organolithium reagents) can be used. google.com However, this approach would require prior modification of the 1,4-benzenediamine to make it susceptible to such a reaction, which adds complexity to the synthesis.

A significant challenge in these alkylation reactions is controlling the degree of substitution. Over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts, while under-alkylation can result in a mixture of mono- and di-substituted products. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired N,N'-dioctyl product.

Catalytic Approaches in Dioctyl-1,4-benzenediamine Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of N,N'-dioctyl-1,4-benzenediamine, particularly in reductive alkylation pathways.

Hydrogenation Catalysts : For reductive alkylation, various conventional hydrogenation catalysts are employed. These include precious metal catalysts like platinum or palladium, often supported on carbon (Pt/C, Pd/C), and non-precious metal catalysts such as Raney nickel or copper chromite. nih.govgoogle.com These catalysts facilitate the reduction of the intermediate Schiff base by activating molecular hydrogen. A patent for a related synthesis describes the use of catalysts such as copper chromite, Raney nickel, platinum black, and palladium black. google.com

Phase-Transfer Catalysis : In direct alkylation with alkyl halides, phase-transfer catalysts can be beneficial, especially when dealing with reactants of differing solubilities. These catalysts help transport the amine reactant across the interface of immiscible solvents to react with the alkyl halide.

The choice of catalyst can significantly influence reaction rates, yields, and the conditions required (e.g., temperature and pressure). For instance, platinum nanoparticles on activated carbon have been studied for their catalytic activity in reductive alkylation, showing the importance of the catalyst's physical properties, such as surface area. nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To achieve high yield and purity of N,N'-dioctyl-1,4-benzenediamine, optimization of several reaction parameters is essential.

| Parameter | Range/Conditions | Impact on Reaction | Source |

| Temperature | 0°C to 200°C | Affects reaction rate and can influence side reactions. Higher temperatures generally increase the rate but may lead to decomposition or unwanted byproducts. | google.comgoogle.com |

| Pressure | 500-2000 psi (for hydrogenation) | Crucial for catalytic hydrogenation reactions, influencing the solubility of hydrogen gas and the reaction rate. | google.com |

| Solvent | Pentane, hexane, toluene, diethyl ether, THF, DMF, alcohols | The solvent choice affects the solubility of reactants and can influence the reaction pathway and rate. Inert mutual solvents are often preferred for hydrogenation. | google.comgoogle.com |

| Stoichiometry | ~2 moles of alkylating agent per mole of diamine | Precise control is needed to prevent mixtures of mono-, di-, and over-alkylated products. | google.com |

| Water Content | Minimized | Water can negatively impact the catalyst in reductive alkylation systems, leading to catalyst support pulverization, metal loss, and a decrease in surface area and catalytic performance. | nih.gov |

Systematic optimization campaigns, which involve varying these parameters, are crucial for developing a robust and economically viable synthesis process. nih.gov

Chemical Transformations and Derivatization of the N,N'-Dioctyl-1,4-benzenediamine Core

The N,N'-dioctyl-1,4-benzenediamine molecule, with its electron-rich aromatic ring and secondary amine functionalities, is susceptible to various chemical transformations, most notably oxidation and polymerization.

Mechanisms of Oxidative Transformation and Quinoneimine Formation

The oxidation of N,N'-dialkyl-p-phenylenediamines is a fundamental process that leads to highly colored, conjugated species. The core of this transformation is the formation of a quinonediimine structure.

The oxidation process typically proceeds in two sequential one-electron steps:

Formation of a Radical Cation (Semiquinone) : The initial step involves the removal of one electron from the molecule, forming a stabilized radical cation known as a semiquinone diimine radical. This species is often intensely colored.

Formation of the Quinonediimine : A second one-electron oxidation removes the remaining electron, resulting in the formation of a fully conjugated N,N'-dioctyl-1,4-benzoquinonediimine cation.

This oxidative transformation is central to the function of p-phenylenediamine (B122844) derivatives as antioxidants, where they act as radical scavengers. The resulting quinonediimines can, in some cases, undergo further reactions, such as hydrolysis or polymerization. Research on the oxidative polymerization of the parent p-phenylenediamine shows the formation of a polymer with a structure similar to pernigraniline, which is composed of 1,4-benzoquinonediimine units. researchgate.netresearchgate.net This indicates that the quinonediimine structure is a key intermediate in the chemical transformations of these molecules.

Polymerization Reactions Involving N,N'-Dioctyl-1,4-benzenediamine Monomers

N,N'-dioctyl-1,4-benzenediamine is a valuable monomer for the synthesis of various polymers. ontosight.ai The presence of two reactive amine groups allows it to participate in step-growth polymerization reactions, while the aromatic core can be involved in oxidative polymerization.

Polycondensation Reactions : The diamine can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The long, flexible octyl chains can impart solubility and modify the physical properties of the resulting polymers. Synthesis of related polymers has been achieved through polycondensation reactions. researchgate.net

Oxidative Polymerization : Similar to the parent p-phenylenediamine, N,N'-dioctyl-1,4-benzenediamine can undergo oxidative polymerization to form conjugated polymers. researchgate.netresearchgate.net This process can be initiated chemically (e.g., with an oxidizing agent like potassium peroxydisulfate) or electrochemically. The resulting polymer would feature a backbone of alternating benzene (B151609) and quinonediimine rings, with the dioctyl groups providing processability. These conjugated polymers are of interest for applications in organic electronics.

Electropolymerization : The monomer can be electropolymerized by applying an electrical potential, forming a conductive polymer film on an electrode surface. nih.gov This method allows for direct fabrication of polymer films for electronic devices.

Directed Functionalization on the Aromatic Ring and Alkyl Moieties

The targeted functionalization of specific positions on both the aromatic core and the alkyl side chains of 1,4-Benzenediamine, dioctyl- is a key strategy for modifying its chemical and physical properties. These modifications can be crucial for tailoring the molecule for specific applications in materials science and organic electronics. Methodologies for such precise functionalization often rely on directing group effects and the inherent reactivity of the different components of the molecule.

Functionalization of the Aromatic Ring:

The amino groups of 1,4-Benzenediamine, dioctyl- are powerful activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, achieving selective functionalization can be challenging due to the high reactivity of the ring. More controlled and regioselective methods are often employed.

One of the most effective strategies for the regioselective functionalization of the aromatic ring is Directed ortho-Metalation (DoM) . baranlab.orgwikipedia.org In this approach, the amino groups, or a derivative thereof, act as a directed metalation group (DMG). The DMG coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. baranlab.orgwikipedia.orguwindsor.canih.govorganic-chemistry.org While specific examples for N,N'-dioctyl-p-phenylenediamine are not extensively documented in publicly available literature, the general principles of DoM on N-alkylated anilines are well-established.

Another approach to functionalize the aromatic ring is through the oxidative coupling of N,N-dialkyl-p-phenylenediamines. Chemical or electrochemical oxidation of these compounds can generate quinone-diimine intermediates. These intermediates are electrophilic and can undergo Michael-type addition reactions with various nucleophiles, leading to the introduction of new substituents on the aromatic ring.

The following table summarizes potential electrophiles and the resulting functional groups that can be introduced onto the aromatic ring of N,N'-dialkylanilines using the Directed ortho-Metalation strategy.

| Electrophile | Reagent Example | Introduced Functional Group | Potential Product from 1,4-Benzenediamine, dioctyl- |

| Alkyl Halide | CH₃I | Methyl (-CH₃) | 2-Methyl-N1,N4-dioctylbenzene-1,4-diamine |

| Carbonyl Compound | Benzaldehyde | Hydroxymethyl (-CH(OH)Ph) | (2-(N1,N4-Dioctylamino)-5-aminophenyl)(phenyl)methanol |

| Silyl Halide | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) | 2-(Trimethylsilyl)-N1,N4-dioctylbenzene-1,4-diamine |

| Boronic Ester | B(OCH₃)₃ | Boronic acid (-B(OH)₂) | (2-(N1,N4-Dioctylamino)-5-aminophenyl)boronic acid |

| Halogen Source | C₂Cl₆ | Chlorine (-Cl) | 2-Chloro-N1,N4-dioctylbenzene-1,4-diamine |

Functionalization of the Alkyl Moieties:

The functionalization of the C-H bonds of the octyl chains presents a different set of challenges due to their generally low reactivity. However, recent advances in transition metal-catalyzed C-H activation have provided powerful tools for the selective functionalization of aliphatic amines. These methods often utilize a directing group, which can be the amine nitrogen itself, to guide a metal catalyst to a specific C-H bond, typically at the β- or γ-position.

Palladium-catalyzed reactions, for instance, have been shown to effectively functionalize the C-H bonds of aliphatic amines. nih.gov This approach allows for the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties. While specific applications to 1,4-Benzenediamine, dioctyl- are not widely reported, the principles are applicable to long-chain alkylamines.

The following table outlines potential C-H functionalization reactions that could be applied to the octyl chains of 1,4-Benzenediamine, dioctyl-, based on established methods for aliphatic amines.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Potential Product |

| Arylation | Pd(OAc)₂ / Ligand / Aryl Halide | Aryl | N-Octyl-N-(phenyl-substituted octyl)-benzene-1,4-diamine |

| Alkenylation | Rh(III) catalyst / Alkene | Alkenyl | N-Octyl-N-(alkenyl-substituted octyl)-benzene-1,4-diamine |

| Amination | Ru-Porphyrin catalyst / Azide | Amino | N-Octyl-N-(amino-substituted octyl)-benzene-1,4-diamine |

| Oxidation | Fe or Cu catalyst / Oxidant | Hydroxyl/Carbonyl | N-Octyl-N-(hydroxy/oxo-octyl)-benzene-1,4-diamine |

It is important to note that the successful application of these methodologies to 1,4-Benzenediamine, dioctyl- would require careful optimization of reaction conditions, including the choice of catalyst, ligands, solvents, and temperature, to achieve the desired selectivity and yield.

Advanced Applications in Materials Science and Engineering

Role as an Antiozonant and Antioxidant in Elastomeric Systems

In the realm of elastomeric materials, particularly rubber, degradation due to environmental factors such as ozone and oxidation is a critical issue that can compromise the integrity and lifespan of the final product. 1,4-Benzenediamine, dioctyl- serves as a potent antiozonant and antioxidant, mitigating these degradation pathways.

The protective action of 1,4-Benzenediamine, dioctyl- against ozone and oxidative degradation stems from its ability to scavenge harmful radical species and react with ozone. The mechanism involves the donation of a hydrogen atom from the amine groups to a peroxy radical, which is a key step in autoxidation. This reaction converts the radical into a less reactive hydroperoxide and generates a resonance-stabilized aromatic amine radical, which is less capable of propagating the degradation chain.

The antiozonant activity of N,N'-dioctyl-p-phenylenediamine is attributed to its rapid reaction with ozone. This process is believed to involve the formation of a protective layer on the surface of the elastomer. This layer can act as a physical barrier, preventing ozone from reaching the polymer backbone. Additionally, the diamine can directly scavenge ozone molecules, converting them into harmless byproducts.

The incorporation of 1,4-Benzenediamine, dioctyl- into elastomeric networks significantly enhances their resistance to degradation, thereby preserving their mechanical properties over time. By interrupting the chain reactions of oxidation and preventing ozone-induced chain scission, this additive helps to maintain the crosslink density and structural integrity of the polymer network. This leads to a reduction in the rate of degradation, as evidenced by a decrease in the formation of carbonyl groups and other oxidation products within the polymer matrix.

The presence of 1,4-Benzenediamine, dioctyl- can also influence the kinetics of the vulcanization process. Its interaction with the curing system can affect the crosslinking efficiency and the final network structure, which in turn impacts the long-term stability of the elastomer.

The practical implications of using 1,4-Benzenediamine, dioctyl- in commercial rubber formulations are substantial. Its addition leads to a marked improvement in the durability and service life of rubber products, particularly those exposed to harsh environmental conditions. This includes tires, belts, hoses, and other components where resistance to ozone cracking and oxidative aging is paramount. The enhanced performance translates to improved safety, reliability, and reduced replacement costs for these essential articles.

| Property | Effect of 1,4-Benzenediamine, dioctyl- |

| Ozone Resistance | Significantly improved |

| Oxidative Stability | Enhanced |

| Flex Cracking Resistance | Increased |

| Service Lifetime | Extended |

Integration into Polymeric Architectures for Electronic and Optical Applications

Beyond its role in elastomeric protection, the electronic properties of 1,4-Benzenediamine, dioctyl- make it a candidate for integration into advanced polymeric systems designed for electronic and optical functions.

When incorporated into conjugated polymer backbones, the 1,4-Benzenediamine, dioctyl- moiety can act as an electron-donating unit. This facilitates the formation of charge-transfer complexes, which are crucial for the development of organic electronic materials. The nitrogen atoms of the diamine possess lone pairs of electrons that can be delocalized into the conjugated system, influencing the electronic structure and reducing the bandgap of the polymer. This can enhance the material's ability to absorb light and transport charge carriers, which are essential properties for applications in organic photovoltaics and light-emitting diodes.

The unique combination of a rigid aromatic core and flexible alkyl chains in 1,4-Benzenediamine, dioctyl- makes it a useful building block for the creation of advanced membranes and functional films. These materials can exhibit tailored permeability and selectivity for gases and liquids. The long dioctyl chains can influence the packing of the polymer chains, creating free volume elements that can be precisely controlled to achieve desired transport properties. Furthermore, the reactive amine groups offer sites for further chemical modification, allowing for the introduction of specific functionalities to create membranes with enhanced performance for applications such as gas separation, pervaporation, and sensor technology.

Exploration in Novel Material Systems

The chemical compound 1,4-Benzenediamine, N,N'-dioctyl-, while traditionally utilized as a potent antiozonant and antioxidant for rubber and polymer stabilization, possesses a molecular architecture that suggests potential for broader applications in advanced materials. Its structure, featuring a redox-active p-phenylenediamine (B122844) core and two long, solubilizing n-octyl chains, makes it an interesting candidate for exploration in novel material systems. Research into the specific use of N,N'-dioctyl-p-phenylenediamine as a primary component in advanced electronic or structural materials is limited; however, extensive studies on its parent molecule, p-phenylenediamine, and other derivatives provide a strong basis for its potential in creating new functional materials.

The exploration of 1,4-Benzenediamine, N,N'-dioctyl- in novel systems can be understood by examining the distinct roles of its constituent parts: the p-phenylenediamine core and the N-alkyl substituents.

The Potential of the p-Phenylenediamine Core in Conductive Polymers

The p-phenylenediamine (pPD) backbone is a foundational unit for a class of conductive polymers known as poly(p-phenylenediamine) (PpPD). Through oxidative polymerization, p-phenylenediamine monomers can be linked to form polymers with extended π-conjugation, a prerequisite for electrical conductivity. isca.menih.gov These polymers are structurally related to the well-known conducting polymer, polyaniline, and exhibit intriguing electronic, optical, and thermal properties. nih.gov

Research into the chemical oxidative polymerization of p-phenylenediamine has demonstrated the creation of polymers with significant thermal stability, in some cases up to 700°C. isca.me The electrical properties of these polymers are tunable, and they typically behave as semiconductors. isca.me The incorporation of the p-phenylenediamine structure into composites, for instance with clays (B1170129) like montmorillonite, has been shown to create materials with interesting dielectric and impedance properties. nih.gov

The presence of the N,N'-dioctyl groups on the 1,4-Benzenediamine, dioctyl- monomer would be expected to significantly influence the properties of such a polymer. The long alkyl chains would enhance solubility in common organic solvents, a major challenge in the processing of rigid-rod polymers like pure PpPD. This improved processability could allow for the formation of thin films and fibers for electronic applications.

Interactive Table: Properties of Poly(p-phenylenediamine) (PpPD) Based Materials Below is a summary of characteristic data from studies on polymers synthesized from p-phenylenediamine, illustrating the potential inherent in the core structure of 1,4-Benzenediamine, dioctyl-.

| Property | Material System | Finding | Reference |

| Thermal Stability | Poly(p-phenylenediamine) | Stable up to 700°C, as determined by thermogravimetric analysis (TGA). | isca.me |

| Electrical Nature | Poly(p-phenylenediamine) | Exhibits semiconducting behavior. | isca.me |

| Morphology | PpPD synthesized with Sodium Dodecyl Sulfate (SDS) | The use of a surfactant during synthesis influences the polymer's morphology. | isca.me |

| Structural Confirmation | PpPD and PpPD/SDS | Spectroscopic analysis (FT-IR, UV-Vis) confirms the formation of the polymer structure. | isca.me |

| Composite Properties | PpPD/Montmorillonite Composites | The polymer can be intercalated into clay galleries, creating composites with distinct electrical and thermal properties. | nih.gov |

The Role of p-Phenylenediamine Derivatives in Perovskite Solar Cells

A highly promising area for p-phenylenediamine-based molecules is in the enhancement of perovskite solar cells (PSCs). Perovskite materials are a leading technology for next-generation photovoltaics, but their long-term stability remains a critical challenge. nih.govnih.gov Recent research has demonstrated that introducing derivatives of p-phenylenediamine at the interface between the perovskite layer and the hole transport layer can significantly improve both the efficiency and the stability of the device. nih.govresearchgate.net

For example, p-Phenylenediaminium iodide (PDAI) has been used to form a two-dimensional (2D) perovskite capping layer on top of the primary three-dimensional (3D) perovskite absorber. nih.govresearchgate.net This 2D layer acts as a passivation agent, reducing defects at the surface of the perovskite film, which are often sites for degradation. The bulky organic diammonium cations help to enlarge the crystal grains of the perovskite, create more compact grain boundaries, and facilitate more efficient extraction of electrical charge. nih.gov

The use of N,N'-dioctyl-p-phenylenediamine in a similar capacity could offer distinct advantages. The long, hydrophobic dioctyl chains would be expected to form a robust moisture-resistant barrier, protecting the sensitive perovskite layer from environmental degradation—a key failure mechanism in PSCs. nih.gov

Interactive Table: Performance Enhancement of Perovskite Solar Cells with p-Phenylenediamine Derivative The following table details the performance improvements observed in a perovskite solar cell upon the incorporation of p-Phenylenediaminium iodide (PDAI), a close relative of the title compound.

| Photovoltaic Parameter | Control Device (No Additive) | Device with PDAI Additive | Unit | Reference |

| Power Conversion Efficiency (PCE) | Not specified | 16.10 | % | nih.gov |

| Short-Circuit Current Density (Jsc) | Not specified | 21.45 | mA cm⁻² | nih.gov |

| Open-Circuit Voltage (Voc) | Not specified | 1.09 | V | nih.gov |

| Fill Factor (FF) | Not specified | 70.21 | % | nih.gov |

| Moisture Stability | Not specified | Retains 99.01% of initial PCE after 5 hours at 90±5% relative humidity. | - | nih.gov |

Significance of N,N'-Dioctyl Substitution in Organic Electronics

By analogy, the dioctyl chains in 1,4-Benzenediamine, dioctyl- would impart similar benefits, making it a potentially valuable monomer or additive for creating solution-processable conductive or semiconductive polymers and molecular materials.

Electrochemical Behavior and Advanced Sensing Platforms

Fundamental Electrochemical Characterization of N,N'-Dioctyl-1,4-benzenediamine and Analogous Diamines

The electrochemical behavior of p-phenylenediamines is characterized by the oxidation of the amine groups. This process typically occurs in two distinct, single-electron steps, forming a stable semiquinonediimine radical cation intermediate and subsequently a quinonediimine dication. researchgate.net The stability and potential of these redox states are influenced by the nature of the substituents on the nitrogen atoms and the composition of the electrolyte solution.

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of p-phenylenediamine (B122844) derivatives. CV studies reveal the potentials at which oxidation and reduction occur, the stability of the generated species, and the kinetics of the electron transfer process. For N-substituted p-phenylenediamines, the electrochemical oxidation in aqueous solutions often follows an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net This involves an initial one-electron transfer to form a radical cation, followed by a deprotonation step to yield a neutral radical, and finally a second electron transfer. researchgate.net

The general oxidation mechanism for a N,N'-dialkyl-p-phenylenediamine is as follows:

First Oxidation: The diamine loses one electron to form a stable radical cation (semiquinonediimine).

Second Oxidation: The radical cation loses a second electron at a more positive potential to form the quinonediimine.

Studies on various p-phenylenediamine analogs, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) and N,N'-diphenyl-p-phenylenediamine (DPPD), provide insight into this behavior. For instance, the voltammetry of TMPD in acetonitrile (B52724) shows two reversible one-electron oxidation processes. researchgate.net Similarly, DPPD incorporated into a screen-printed electrode undergoes an initial oxidation to form a cation radical salt (DPPD•+X−), followed by a second oxidation of the bulk material at higher potentials. nih.gov The presence of long alkyl chains like dioctyl groups is expected to influence the solubility and interaction with the electrode surface but not fundamentally alter this two-step redox process.

Table 1: Electrochemical Characteristics of Selected p-Phenylenediamine Derivatives

| Compound | Key Electrochemical Feature | Observed Mechanism/Process | Reference |

| N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) | Two reversible 1e− oxidation waves in aprotic solvents. | Forms stable radical cation (TMPD•+) and dication (TMPD2+). | researchgate.net |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Two-step oxidation on screen-printed electrodes. | Initial surface oxidation to a cation radical salt, followed by bulk oxidation. | nih.gov |

| General N-Substituted p-Phenylenediamines | Oxidation via an ECE mechanism in aqueous solutions. | Involves electron transfer followed by deprotonation and a second electron transfer. | researchgate.net |

| p-Phenylenediamine (PPD) | Can be electropolymerized in acidic medium. | Forms a conducting polymer film on the electrode surface. | researchgate.net |

This table provides a comparative overview based on available data for analogous compounds to infer the likely behavior of N,N'-dioctyl-1,4-benzenediamine.

p-Phenylenediamines are known to undergo electropolymerization, forming conductive polymer films on electrode surfaces. researchgate.net This process is highly valuable for creating modified electrodes with specific catalytic or sensing properties. The polymerization typically proceeds via the oxidation of the monomer's amino groups, leading to the formation of various structures, including linear azopolymers, polyaminoanilines, and ladder-like polyphenazines. researchgate.net

The electropolymerization of unsubstituted p-phenylenediamine has been demonstrated in an acidic medium through cyclic voltammetry, cycling the potential between -0.40 V and 0.90 V. researchgate.net The resulting polymer film exhibits electroactivity and can be used for various sensing applications. For N,N'-dioctyl-1,4-benzenediamine, the long, flexible dioctyl chains would likely influence the morphology and properties of the resulting polymer film. These hydrophobic chains could lead to a more porous or structured film, potentially enhancing its performance in certain applications by increasing the surface area or creating specific recognition sites. The polymerization mechanism would still hinge on the oxidation of the diamine to form radical cations that subsequently couple to form the polymer structure.

Development of Electrochemical Sensors Utilizing 1,4-Benzenediamine, Dioctyl- Derivatives

The ability to form stable redox species and polymer films makes 1,4-benzenediamine derivatives excellent candidates for fabricating electrochemical sensors. The dioctyl- derivative, with its unique solubility and structural properties, can be leveraged to create highly selective and sensitive sensing platforms.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors designed with recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). frontiersin.orgmdpi.com The general synthesis involves polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte. mdpi.com

Electroactive monomers, such as p-phenylenediamine derivatives, are particularly useful for creating MIP-based electrochemical sensors. An MIP film can be electropolymerized directly onto an electrode surface. mdpi.com While there are no specific reports found on using N,N'-dioctyl-1,4-benzenediamine as the functional monomer, its properties make it a suitable candidate. The amine groups can form hydrogen bonds or other non-covalent interactions with a template molecule, and the dioctyl groups could provide a specific hydrophobic microenvironment, enhancing the selectivity of the imprinted sites. The detection mechanism would involve monitoring changes in the electrochemical signal (e.g., current or potential) of the polymer film upon the rebinding of the target analyte into the imprinted cavities.

Modifying electrode surfaces with p-phenylenediamine derivatives is a key strategy for developing novel sensors. nih.gov These modifications can enhance electrocatalytic activity, improve selectivity, and increase sensitivity towards specific analytes.

Common strategies include:

Electropolymerization: As discussed, creating a thin, conductive polymer film of a p-phenylenediamine derivative on an electrode surface is a robust method. nih.gov This film can act as a catalyst or as a matrix for immobilizing other recognition elements.

Composite Electrodes: The compound can be mixed with a conductive matrix, such as carbon paste, to create a modified electrode. For example, a sensor for hydrogen sulfide (B99878) was developed by incorporating N,N'-diphenyl-p-phenylenediamine (DPPD) into a carbon screen-printed electrode. nih.gov The sensor operates based on the principle that sulfide blocks the electrochemical oxidation of DPPD at the three-phase boundary between the solid organic particles, the carbon, and the aqueous solution. nih.gov A similar approach could be employed with N,N'-dioctyl-1,4-benzenediamine, where its hydrophobic nature might offer advantages in certain sample matrices.

Covalent Grafting: Derivatives can be chemically attached to electrode surfaces. For instance, a derivative of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) was covalently anchored to a modified glassy carbon electrode surface for on-surface chemical reactions and electrocatalysis. rsc.org

Interfacial Electrochemistry in Energy Storage and Conversion Devices

The redox activity of p-phenylenediamine polymers makes them promising materials for energy storage applications, such as batteries. mdpi.com The ability to reversibly store charge through the oxidation and reduction of the polymer backbone is the key principle.

In a recent study, poly(o-phenylenediamine) (PoPD), an isomer of the polymerized form of p-phenylenediamine, was intercalated into the layers of manganese dioxide (δ-MnO2) to create a composite cathode for aqueous zinc-ion batteries. mdpi.com The introduction of the polymer served multiple functions:

Structural Support: The polymer chains acted as pillars within the MnO2 layers, enhancing the structural stability of the cathode during repeated charge-discharge cycles. mdpi.com

Increased Interlayer Spacing: The presence of the polymer expanded the spacing between the MnO2 layers from 0.289 nm to 0.352 nm. mdpi.com This facilitated easier insertion and extraction of zinc ions (Zn2+). mdpi.com

Enhanced Ion Coordination: The phenazine (B1670421) rings within the PoPD structure, containing conjugated C=N bonds, could coordinate with Zn2+, contributing to the battery's capacity and stabilizing the voltage plateau. mdpi.com

This composite cathode demonstrated a specific discharge capacity of 107 mAh g−1 at a high current density of 3 A g−1 and maintained 91.3% of its capacity over 2100 cycles. mdpi.com Although this study used an isomer, it highlights the significant potential of using polymers derived from N,N'-dioctyl-1,4-benzenediamine in advanced battery cathodes. The long octyl chains could further modify the interlayer spacing and the interfacial properties within the electrode, potentially leading to improved electrochemical performance and stability in next-generation energy storage systems.

Environmental Occurrence, Transformation, and Analytical Methodologies

Environmental Prevalence and Spatiotemporal Distribution of PPD Derivatives

PPD derivatives, including N,N'-dioctyl-1,4-benzenediamine, are emerging as significant environmental contaminants due to their extensive use as antioxidants and antiozonants, particularly in rubber products.

The primary terrestrial reservoir for PPDs released from tires is road dust. Research has identified the presence of related PPDs, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), and its toxic transformation product, 6PPD-quinone, in road dust from urban environments. nih.govfederalregister.gov For instance, a study in Tokyo, Japan, investigated the concentrations of 6PPD and 6PPD-Q in road dust, highlighting the influence of traffic volume and atmospheric conditions on their prevalence. nih.gov

From terrestrial environments, these compounds are transported into aquatic systems. Stormwater runoff from urban areas carries road dust containing PPDs and their derivatives into nearby watersheds, leading to their detection in these aquatic compartments. federalregister.gov The presence of 6PPD-quinone in urban stormwater has been linked to acute toxicity in certain fish species. federalregister.gov While specific data on the widespread occurrence of N,N'-dioctyl-1,4-benzenediamine is less prevalent in the provided literature, the behavior of 6PPD serves as a strong indicator for the environmental distribution of other PPDs used in similar applications.

Table 1: Detection of a Representative PPD Derivative (6PPD) and its Quinone in Environmental Samples

| Environmental Compartment | Compound | Location | Key Findings | Reference |

| Terrestrial (Road Dust) | 6PPD and 6PPD-Quinone | Tokyo, Japan | Concentrations of 6PPD-Q were higher on arterial roads with high traffic volumes compared to residential roads. | nih.gov |

| Terrestrial (Road Dust) | 6PPD-Quinone | Urban Environments | Found in road dust, which acts as a primary reservoir before transport into aquatic systems. | nih.gov |

| Aquatic (Stormwater) | 6PPD-Quinone | Urban Watersheds | Present in stormwater runoff at levels that can be lethal to certain aquatic organisms. | federalregister.gov |

| Aquatic (Receiving Waters) | 6PPD-Quinone | Global | Potential for worldwide presence and ecotoxicity in receiving waters. | nih.gov |

The principal source of PPD derivatives like N,N'-dioctyl-1,4-benzenediamine in the environment is their use as additives in rubber products, most notably in motor vehicle tires. federalregister.gov These compounds are incorporated into the rubber matrix to prevent degradation from exposure to oxygen and ozone. federalregister.gov

The primary release mechanism is the mechanical abrasion and aging of tires. As tires wear down, small particles of tire and road wear particles (TRWPs) are generated and deposited on road surfaces. These particles contain PPDs and their transformation products. Subsequent rainfall and urban runoff wash these particles from the roadways into the surrounding environment, including soil, rivers, and streams. nih.govfederalregister.gov The continuous nature of traffic ensures a constant and widespread release of these compounds into urban and near-road environments.

Environmental Transformation Pathways and Degradation Mechanisms of N,N'-Dioctyl-1,4-benzenediamine and its Metabolites

Once released into the environment, N,N'-dioctyl-1,4-benzenediamine and other PPDs undergo various transformation and degradation processes.

A critical transformation pathway for PPDs is their reaction with atmospheric ozone. federalregister.gov PPDs are highly reactive with ozone, a characteristic that makes them effective antiozonants in rubber. federalregister.gov This reaction leads to the formation of various transformation products, with quinones being of significant environmental concern. federalregister.govnih.gov For example, the ozonation of 6PPD results in the formation of 6PPD-quinone, a compound identified as a potent toxicant. nih.govnih.govethz.ch This oxidative transformation is not limited to ozone; other oxidative processes can also lead to the formation of quinone and quinonediimine structures from their corresponding phenylenediamines. google.com The formation of these quinone derivatives represents a significant environmental concern as they can be more toxic and persistent than the parent compounds.

The degradation of PPDs in the environment is influenced by a range of physicochemical factors. Studies on 6PPD have shown that its degradation rate in aquatic environments is highly dependent on pH, temperature, and the concentration of dissolved oxygen. ethz.ch

Photochemical degradation is another important pathway. PPDs and their quinone transformation products can be degraded by direct exposure to sunlight (direct photochemistry). ethz.ch Indirect photochemical processes, mediated by substances like chromophoric dissolved organic matter (CDOM), can also contribute to the degradation of the parent PPD compounds. ethz.ch However, some transformation products, like 6PPD-quinone, appear to be less susceptible to indirect photolysis, which may contribute to their persistence in the environment. ethz.ch

Table 2: Factors Influencing the Environmental Degradation of PPD Derivatives

| Environmental Variable | Influence on Degradation | Compound(s) Studied | Findings | Reference |

| pH | Affects degradation rate | 6PPD | The rate of dark oxidation is highly pH-dependent. | ethz.ch |

| Temperature | Affects degradation rate | 6PPD | The rate of dark oxidation is temperature-dependent. | ethz.ch |

| Oxygen Concentration | Affects degradation rate | 6PPD | The rate of dark oxidation is dependent on oxygen levels. | ethz.ch |

| Sunlight (Direct Photolysis) | Induces degradation | 6PPD, IPPD, 6PPD-Quinone | All three compounds are degraded via direct photochemistry. | ethz.ch |

| Dissolved Organic Matter | Can mediate degradation | 6PPD, IPPD | Plays a role in the indirect photochemical degradation of the parent compounds. | ethz.ch |

Advanced Analytical Techniques for Environmental Trace Analysis

The detection and quantification of PPDs and their transformation products in complex environmental matrices at trace levels require sophisticated analytical methods. The complexity of these matrices and the low concentrations of the target analytes necessitate advanced sample preparation and instrumental analysis techniques. nih.gov

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PPDs from water samples. nih.gov For the final analysis, the methods of choice are typically based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable PPD derivatives. The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase before being detected by a mass spectrometer. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is the most common analytical method for PPDs and their metabolites, as it is well-suited for a wide range of polar, non-volatile, and thermally labile compounds. nih.govup.ac.za Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides very high sensitivity and selectivity, allowing for the confident identification and quantification of these compounds at very low concentrations in environmental and biological samples. nih.govup.ac.zaresearchgate.net

These advanced analytical methods are crucial for understanding the environmental occurrence, fate, and potential risks associated with N,N'-dioctyl-1,4-benzenediamine and other PPD derivatives. nih.gov

Chromatographic and Spectrometric Methodologies for Identification and Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high selectivity and sensitivity for the analysis of 1,4-Benzenediamine, dioctyl- and related p-phenylenediamine (B122844) (PPD) antioxidants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile organic compounds like PPD derivatives. For instance, a method involving gas chromatography-tandem mass spectrometry (GC-MS/MS) with ultrasonic extraction has been developed for the determination of several PPD antioxidants in biological matrices such as zebrafish embryos. xml-journal.net This method involves extraction with a solvent like dichloromethane, followed by a cleanup step using primary secondary amine (PSA) sorbent to remove interferences. xml-journal.net The analysis is then performed using GC-MS/MS in the selective reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. xml-journal.net In a study on various PPDs, this method yielded average recoveries ranging from 73.1% to 109%, with intra-day and inter-day relative standard deviations (RSDs) between 2.97%–15.0% and 4.76%–18.8%, respectively. xml-journal.net

Derivatization can also be employed to improve the chromatographic behavior and detection sensitivity of PPDs. One such method involves the conversion of the PPD to its corresponding imine derivative by reacting it with benzaldehyde. This derivative is then analyzed by GC-MS. nih.gov This approach enhances the instrumental response, allowing for accurate quantification. nih.gov For the determination of PPD in hair dyes using this derivatization technique, linear calibration curves have been achieved in the concentration range of 0.1 to 25 mg/ml with a correlation coefficient of 0.99. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool for the analysis of PPDs, particularly for those that are less volatile or thermally labile. Methods have been developed using mixed-mode stationary phase columns for the analysis of PPD. sielc.com A simple isocratic mobile phase consisting of water, acetonitrile (B52724), and sulfuric acid can be used, with UV detection at 210 nm. sielc.com

For more complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. It has been used to analyze PPD antioxidants and their transformation products in recycled tire rubber products. nih.gov

Spectrophotometric Methods

UV-Visible spectrophotometry provides a simpler and more accessible method for the quantification of PPDs. These methods often involve a derivatization reaction to produce a colored compound that can be measured. For example, p-phenylenediamine can be determined using Folin's reagent in an alkaline solution or ninhydrin (B49086) reagent in methanol, with the resulting absorbance measured at 453 nm and 431 nm, respectively. ijpbs.comresearchgate.net These methods have been shown to be linear over specific concentration ranges. researchgate.net The UV-Vis spectrum of p-phenylenediamine itself shows characteristic absorption maxima at approximately 199 nm, 237 nm, and 299 nm in dimethyl sulfoxide. researchgate.net

Table 1: Chromatographic and Spectrometric Methods for PPDs

| Technique | Analyte/Derivative | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS/MS | PPD antioxidants | Zebrafish embryos | Ultrasonic extraction, PSA cleanup, SRM mode. Recoveries: 73.1-109%; RSDs: 2.97-18.8%. | xml-journal.net |

| GC-MS | PPD-benzaldehyde imine | Hair dyes | Derivatization enhances response. Linear range: 0.1-25 mg/ml; Correlation coefficient: 0.99. | nih.gov |

| HPLC-UV | p-Phenylenediamine | Standard solutions | Mixed-mode column, isocratic elution, UV detection at 210 nm. | sielc.com |

| LC-MS/MS | PPDs and transformation products | Crumb rubber | Capable of analyzing a range of related compounds in complex samples. | nih.gov |

| Spectrophotometry | p-Phenylenediamine | Hair dyes | Using Folin's reagent (453 nm) or ninhydrin reagent (431 nm). Linear ranges reported. | ijpbs.comresearchgate.net |

Emerging Electrochemical and Spectrophotometric Detection Approaches

Emerging analytical methods are focusing on the development of rapid, cost-effective, and portable sensors for the in-situ detection of PPDs and their derivatives.

Electrochemical Methods

Electrochemical techniques are highly promising for the detection of PPDs due to their inherent sensitivity, rapid analysis time, and ease of miniaturization. rsc.org Cyclic voltammetry and square wave voltammetry have been investigated for the quantification of p-phenylenediamine. nih.govulster.ac.uk These studies have explored the electrochemical behavior of PPDs at different electrodes and have addressed challenges such as electrode surface fouling caused by the deposition of electrogenerated products. nih.gov

The development of chemically modified electrodes and electrochemical sensors offers enhanced selectivity and sensitivity. For instance, molecularly imprinted polymers (MIPs) have been used to create selective recognition sites for target molecules. An electrochemical sensor based on a poly(o-phenylenediamine) molecularly imprinted polymer has been developed for the detection of oxycodone, demonstrating the potential of this approach for other aromatic amines. mdpi.com Similarly, sensors with modified carbon paste electrodes have been fabricated for the detection of other compounds, showcasing the versatility of electrochemical sensor design. nih.gov

Advanced Spectrophotometric Methods

While traditional spectrophotometry is well-established, emerging approaches focus on enhancing selectivity and sensitivity. The use of specific derivatizing agents that react with PPDs to produce unique chromophores or fluorophores can improve detection limits and reduce interferences. For example, 4-nitro-o-phenylenediamine (B140028) has been used as a derivatization reagent for the HPLC determination of other compounds, a principle that could be adapted for PPD analysis. nih.gov The development of solid-state sensors that incorporate spectrophotometric principles could also lead to new field-deployable analytical devices. researchgate.net

Table 2: Emerging Detection Approaches for PPDs and Related Compounds

| Technique | Analyte/Target Class | Key Features | Reference |

|---|---|---|---|

| Voltammetry | p-Phenylenediamine | Rapid, cost-effective, addresses electrode fouling. | nih.govulster.ac.uk |

| Electrochemical Sensor | Aromatic amines (general principle) | High selectivity and sensitivity through molecularly imprinted polymers. | mdpi.com |

| Modified Electrodes | General principle | Enhanced electrochemical performance for target analytes. | nih.gov |

| Spectrophotometry with Derivatization | p-Phenylenediamine | Use of reagents like Folin's and ninhydrin for colorimetric determination. | ijpbs.comresearchgate.net |

Computational Chemistry and Theoretical Modeling of 1,4 Benzenediamine, Dioctyl

Computational chemistry and theoretical modeling have become indispensable tools for understanding the complex mechanisms underlying the protective action of antioxidants and antiozonants like N,N'-dioctyl-p-phenylenediamine. These methods provide molecular-level insights that are often difficult to obtain through experimental techniques alone.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research on p-phenylenediamines has established their crucial role as antidegradants in various materials. They are particularly effective in protecting rubber and polymers from degradation caused by oxidation and ozone exposure. researchgate.net The primary contribution of N,N'-dioctyl-p-phenylenediamine and its analogues lies in their ability to enhance the durability and extend the service life of products such as tires, belts, and hoses. researchgate.net The antioxidant mechanism involves the donation of a hydrogen atom from the amine groups to scavenge free radicals, thus inhibiting the chain reactions of oxidative degradation.

The long alkyl chains of the dioctyl- variant are expected to influence its physical properties, such as solubility and volatility, which in turn affect its performance and persistence in the materials it is designed to protect. While specific performance data for the dioctyl- derivative is not extensively reported in publicly available literature, the general structure-activity relationships in PPDs suggest that the nature of the N-alkyl substituents is a critical determinant of their antioxidant efficacy and migratory behavior within the polymer matrix. nih.gov

Identification of Persistent Challenges and Unexplored Research Avenues

Despite the established utility of PPDs, significant challenges and research gaps remain, particularly for less-studied derivatives like N,N'-dioctyl-p-phenylenediamine.

Synthesis and Optimization: The synthesis of N,N'-disubstituted-p-phenylenediamines can be challenging. For instance, methods like the N-alkylation of p-phenylenediamine (B122844) often require specific catalysts and conditions to achieve high yields and selectivity, and steric hindrance from the alkyl groups can impact reactivity. biam.ac.cnresearchgate.net There is a need for the development of more efficient, cost-effective, and greener synthetic routes for N,N'-dioctyl-p-phenylenediamine that minimize the use of harsh reagents and solvents.

Environmental Fate and Transformation Products: A major challenge is understanding the environmental fate of this compound. Research on other PPDs has shown that they can transform into quinone derivatives, which can be more toxic and persistent than the parent compounds. nih.govacs.orgnih.gov The transformation pathways, environmental concentrations, and toxicological profiles of the quinone derivative of N,N'-dioctyl-p-phenylenediamine are largely unexplored. This represents a significant knowledge gap, given the high toxicity reported for analogues like 6PPD-quinone. nih.gov

Toxicology and Ecotoxicology: There is a lack of specific toxicological data for N,N'-dioctyl-p-phenylenediamine and its metabolites. While the broader class of aromatic amines has been studied, the influence of the dioctyl- chains on bioavailability, bioaccumulation, and toxicity is unknown. nih.gov Understanding these aspects is crucial for a comprehensive risk assessment. Research on the potential for this compound and its degradation products to act as environmental pollutants is needed. researchgate.net

Performance in Specific Applications: Detailed studies on the performance of N,N'-dioctyl-p-phenylenediamine as an antioxidant in different polymer systems are scarce. Its effectiveness compared to other commercial PPDs, its long-term stability, and its migration behavior from materials (leaching) are all areas that require further investigation.

Interdisciplinary Research Needs and Collaborative Opportunities in 1,4-Benzenediamine, Dioctyl- Chemistry

Addressing the multifaceted challenges associated with N,N'-dioctyl-p-phenylenediamine necessitates a collaborative, interdisciplinary approach.

Chemistry and Materials Science: Collaboration between synthetic chemists and material scientists is essential to design and synthesize novel PPDs with improved antioxidant performance, lower volatility, and reduced potential for leaching and the formation of toxic byproducts. This could involve modifying the alkyl chains or the aromatic core to fine-tune the compound's properties.

Environmental Science and Analytical Chemistry: Environmental scientists and analytical chemists need to work together to develop sensitive methods for detecting and quantifying N,N'-dioctyl-p-phenylenediamine and its transformation products in various environmental matrices, such as water, soil, and air. nih.govnih.gov This will enable a better understanding of its environmental distribution and persistence.

Toxicology and Ecotoxicology: Toxicologists and ecotoxicologists should collaborate to assess the potential health risks to humans and ecosystems. This includes in vitro and in vivo studies to determine the toxicity of the parent compound and its quinone derivatives, as well as their potential for bioaccumulation and biomagnification in food webs. nih.gov

Prospective Advancements in Fundamental and Applied Research

Future research on N,N'-dioctyl-p-phenylenediamine should be directed towards both fundamental understanding and practical applications.

Table 1: Key Areas for Future Research on 1,4-Benzenediamine, Dioctyl-

| Research Area | Focus | Potential Impact |

| Fundamental Chemistry | Elucidation of detailed antioxidant and antiozonant mechanisms. | Design of more effective and stable antioxidants. |

| Investigation of structure-property relationships. | Prediction of performance and environmental behavior. | |

| Development of advanced synthetic methodologies. | Greener, more efficient, and cost-effective production. | |

| Applied Materials Science | Performance evaluation in next-generation polymers and elastomers. | Development of more durable and safer materials. |

| Studies on migration and leaching from consumer products. | Informing product safety and regulatory standards. | |

| Environmental Science | Comprehensive analysis of environmental fate and biodegradation pathways. | Accurate environmental risk assessment. |

| Identification and quantification of transformation products. | Understanding the full scope of potential pollutants. | |

| Toxicology | In-depth toxicological profiling of the parent compound and its quinones. | Protection of human and ecosystem health. |

Prospective advancements will likely focus on creating "benign-by-design" antioxidants, where the molecular structure is engineered to maintain high performance while minimizing environmental and health risks. This could involve designing molecules that degrade into non-toxic substances. Furthermore, as the industry moves towards more sustainable practices, research into bio-based alternatives to petroleum-derived antioxidants will become increasingly important. While N,N'-dioctyl-p-phenylenediamine is a synthetic compound, the principles learned from its study can inform the development of these future materials.

Compound Names Mentioned

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.